Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride
CAS No.:
Cat. No.: VC18730107
Molecular Formula: C19H26Cl2N2O2
Molecular Weight: 385.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H26Cl2N2O2 |
|---|---|
| Molecular Weight | 385.3 g/mol |
| IUPAC Name | methyl 3-(benzylamino)-2-[(benzylamino)methyl]propanoate;dihydrochloride |
| Standard InChI | InChI=1S/C19H24N2O2.2ClH/c1-23-19(22)18(14-20-12-16-8-4-2-5-9-16)15-21-13-17-10-6-3-7-11-17;;/h2-11,18,20-21H,12-15H2,1H3;2*1H |
| Standard InChI Key | IXYSHVRYRUOPSI-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2.Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride is a white crystalline powder with the molecular formula C₁₉H₂₆Cl₂N₂O₂ and a molecular weight of 385.33 g/mol . Its IUPAC name, methyl 3-(benzylamino)-2-[(benzylamino)methyl]propanoate dihydrochloride, reflects the presence of two benzylamino groups attached to a propanoate ester backbone, protonated as a dihydrochloride salt . The compound’s SMILES notation, O=C(OC)C(CNCC1=CC=CC=C1)CNCC2=CC=CC=C2.[H]Cl.[H]Cl, underscores its branched amine-ester architecture .
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₆Cl₂N₂O₂ | |
| Molecular Weight | 385.33 g/mol | |
| Appearance | White powder | |
| Purity | 95–99% | |
| Storage Conditions | Ambient temperature |
Discrepancies in reported molecular formulas (e.g., C₁₉H₂₅ClN₂O₂ in some sources ) likely stem from typographical errors, as the dihydrochloride designation necessitates two chloride ions .
Synthesis and Purification Strategies
The synthesis of methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride involves multi-step organic reactions, typically starting with esterification and amine alkylation processes. A proposed pathway includes:
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Esterification: Propanoic acid derivatives are esterified with methanol to form the methyl propanoate backbone.
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Amine Alkylation: Sequential benzylamination introduces the two benzylamino groups at the 2- and 3-positions of the propanoate chain.
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Salt Formation: Treatment with hydrochloric acid yields the dihydrochloride salt, enhancing solubility for biological assays .
Chromatographic techniques, such as high-performance liquid chromatography (HPLC), are critical for achieving the high purity (≥95%) required for pharmaceutical applications. Solvent selection and reaction temperature optimization are pivotal, as demonstrated in analogous β-aminolactone syntheses where ethanol at 70°C improved yields to 80% .
Table 2: Representative Reaction Conditions from Analogous Syntheses
| Reaction Step | Solvent | Temperature (°C) | Yield (%) | Source |
|---|---|---|---|---|
| Nucleophilic Addition | EtOH | 70 | 80 | |
| Hydrogenolysis | MeOH | 25 | 90 |
Research Findings and Experimental Insights
Recent investigations into structurally related compounds provide indirect insights into methyl 3-(benzylamino)-2-((benzylamino)methyl)propanoate dihydrochloride’s reactivity:
Amine-Ester Synergy in Drug Design
The compound’s amine groups facilitate hydrogen bonding with biological targets, while the ester moiety enhances membrane permeability . In β-aminolactone syntheses, similar structures achieved 90% yield in benzylamine adduct formations under optimized conditions .
Stereochemical Considerations
Chiral centers in analogous compounds influence biological activity. For example, (R)- and (S)-α-methylbenzylamine derivatives exhibited 58% and 54% yields, respectively, highlighting steric and electronic effects .
Table 3: Comparative Yields in Stereoselective Syntheses
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